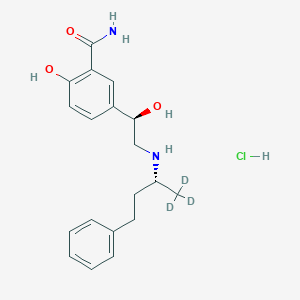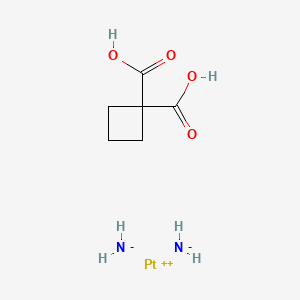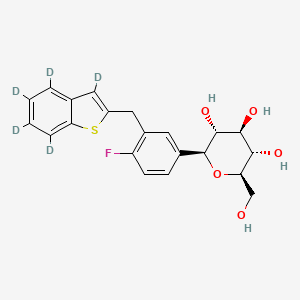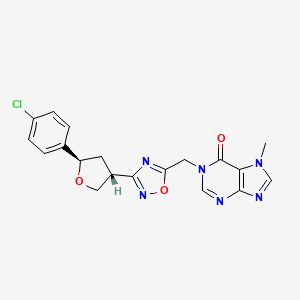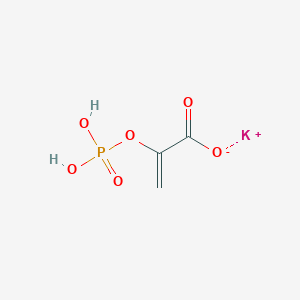
potassium;2-phosphonooxyprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;2-phosphonooxyprop-2-enoate, also known as phosphoenolpyruvate monopotassium salt, is an important biochemical compound. It plays a crucial role in various metabolic pathways, particularly in glycolysis, where it acts as a substrate for the enzyme pyruvate kinase. This compound is integral to energy production in cells and is involved in the synthesis of adenosine triphosphate (ATP).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium;2-phosphonooxyprop-2-enoate typically involves the phosphorylation of pyruvate. This can be achieved through enzymatic methods using pyruvate kinase in the presence of adenosine diphosphate (ADP) and inorganic phosphate. The reaction conditions usually require a buffered aqueous solution at a pH of around 7.5 to 8.5 and a temperature of approximately 25-37°C.
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce phosphoenolpyruvate. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium;2-phosphonooxyprop-2-enoate undergoes several types of chemical reactions, including:
Phosphorylation: It can donate its phosphate group to other molecules, a key step in many metabolic pathways.
Hydrolysis: The compound can be hydrolyzed to produce pyruvate and inorganic phosphate.
Enzymatic Reactions: It acts as a substrate for various enzymes, including pyruvate kinase and enolase.
Common Reagents and Conditions:
Phosphorylation: Requires ADP and pyruvate kinase.
Hydrolysis: Typically occurs in aqueous solutions under physiological conditions.
Enzymatic Reactions: Specific enzymes and cofactors are required, often in buffered solutions at neutral pH.
Major Products:
Pyruvate: Formed through hydrolysis or enzymatic reactions.
Adenosine triphosphate (ATP): Produced during phosphorylation reactions.
Wissenschaftliche Forschungsanwendungen
Potassium;2-phosphonooxyprop-2-enoate has a wide range of applications in scientific research:
Biochemistry: Used to study metabolic pathways and enzyme kinetics.
Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications.
Industrial Biotechnology: Employed in the production of biofuels and bioplastics through microbial fermentation processes.
Agriculture: Explored for its potential to enhance crop yield and stress resistance in plants.
Wirkmechanismus
The primary mechanism of action of potassium;2-phosphonooxyprop-2-enoate involves its role as a high-energy phosphate donor. In glycolysis, it donates a phosphate group to ADP, forming ATP and pyruvate. This reaction is catalyzed by the enzyme pyruvate kinase. The compound’s high phosphate group-transfer potential makes it a crucial intermediate in energy metabolism.
Vergleich Mit ähnlichen Verbindungen
Pyruvate: A key intermediate in several metabolic pathways, including glycolysis and the citric acid cycle.
Adenosine diphosphate (ADP): Involved in energy transfer within cells.
Phosphoglycerate: Another intermediate in glycolysis.
Uniqueness: Potassium;2-phosphonooxyprop-2-enoate is unique due to its high-energy phosphate bond, which is essential for ATP synthesis. Unlike pyruvate, which is a simple three-carbon molecule, this compound contains a phosphate group, making it a critical energy carrier in cellular metabolism.
Eigenschaften
Molekularformel |
C3H4KO6P |
|---|---|
Molekulargewicht |
206.13 g/mol |
IUPAC-Name |
potassium;2-phosphonooxyprop-2-enoate |
InChI |
InChI=1S/C3H5O6P.K/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1 |
InChI-Schlüssel |
SOSDSEAIODNVPX-UHFFFAOYSA-M |
Kanonische SMILES |
C=C(C(=O)[O-])OP(=O)(O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid](/img/structure/B12431036.png)
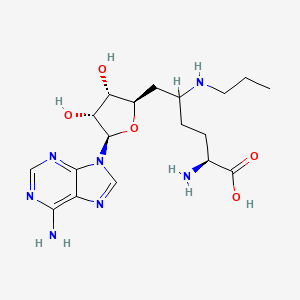
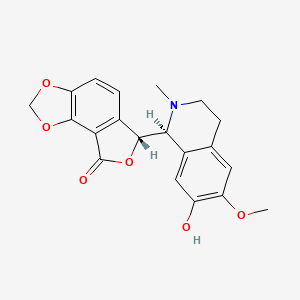
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B12431043.png)
![5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione](/img/structure/B12431050.png)
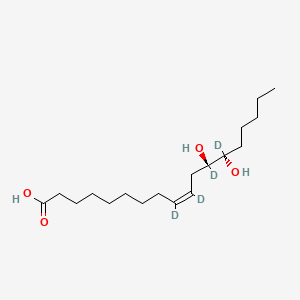
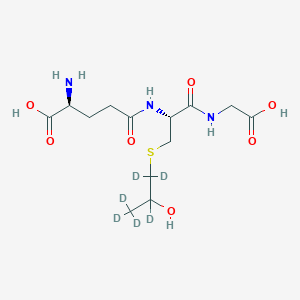
![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)
